molecular formula C11H13N3S2 B2819723 5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 302566-89-8

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B2819723
CAS RN: 302566-89-8
M. Wt: 251.37
InChI Key: ZRMFFRHXTHQLBG-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine (DMTDA) is a synthetic molecule belonging to the thiadiazole family. It is a white crystalline solid that is soluble in organic solvents and has a variety of applications in scientific research. DMTDA has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, DMTDA has been used as a catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Antimicrobial and Antiproliferative Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds, particularly compound 3A, exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity against S. epidermidis. Moreover, compound 3A demonstrated cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, indicating its potential for chemotherapy applications with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Structural Analysis

The crystal structure of a related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into its molecular configuration and the potential for forming stable frameworks through hydrogen bonding (Malinovskii et al., 2000).

Synthesis and Characterization

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine and its incorporation into heterocyclic azodyes were explored. These synthesized compounds were characterized for their biological activity, indicating the versatility of the thiadiazole moiety in creating biologically active compounds (Kumar et al., 2013).

Acetylcholinesterase-Inhibition Activities

A study on 5-benzyl-1,3,4-thiadiazol-2-amine derivatives revealed their potential as acetylcholinesterase inhibitors, with one derivative showing significant inhibition activity. This suggests a potential application in treating diseases like Alzheimer's (Zhu et al., 2016).

Quantum Chemical and Molecular Dynamics Simulation

Research into the corrosion inhibition performances of thiadiazole derivatives against iron corrosion used quantum chemical parameters and molecular dynamics simulations to predict their effectiveness. This demonstrates the utility of thiadiazole compounds in industrial applications beyond biomedical research (Kaya et al., 2016).

Anticancer Activity

N-benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity, showing promise as anticancer agents with significant effects on tumor volume and viable cell count in experimental models (Naskar et al., 2015).

properties

IUPAC Name

5-[(2,4-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-7-3-4-9(8(2)5-7)6-15-11-14-13-10(12)16-11/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMFFRHXTHQLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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